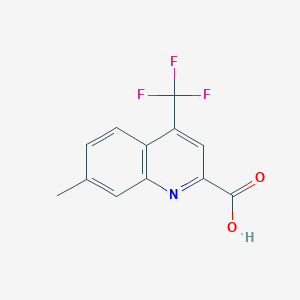

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid

Description

Properties

CAS No. |

596845-43-1 |

|---|---|

Molecular Formula |

C12H8F3NO2 |

Molecular Weight |

255.19 g/mol |

IUPAC Name |

7-methyl-4-(trifluoromethyl)quinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO2/c1-6-2-3-7-8(12(13,14)15)5-10(11(17)18)16-9(7)4-6/h2-5H,1H3,(H,17,18) |

InChI Key |

SCXZJMXCPNBSMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

β-Anilinopropanoic Acid Cyclization

A foundational approach, exemplified in US4277607A , involves the cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives. In this method, the aniline substrate directs substituents to specific positions on the quinoline ring. For instance, reacting β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride (POCl₃) and iodine at 93–95°C yields 4-chloro-8-trifluoromethylquinoline in 80% yield. While this route efficiently introduces the trifluoromethyl group, the chlorine at position 4 necessitates further functionalization for carboxylic acid incorporation.

Modifications for Target Compound :

To adapt this method for 7-methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid, the starting aniline must incorporate a methyl group at the para-position relative to the amino group. Cyclization of β-(4-methyl-2-trifluoromethylanilino)-propanoic acid under analogous conditions would position the methyl group at quinoline position 7 and the trifluoromethyl group at position 4. Subsequent hydrolysis of a nitrile or ester at position 2 (introduced during cyclization) would yield the carboxylic acid.

Gould-Jacobs Reaction

The Gould-Jacobs reaction, which cyclizes β-keto esters with anilines, offers precise control over substituent placement. For example, J. Med. Chem. details the synthesis of 4(1H)-quinolones via condensation of para-toluene sulfonic acid with β-keto esters. Applying this to the target compound:

- Substrate Design : Use 3-trifluoromethyl-6-methylaniline as the starting material.

- Cyclization : React with ethyl acetoacetate (β-keto ester) in polyphosphoric acid to form the quinoline ring.

- Functionalization : The ester at position 2 is hydrolyzed to a carboxylic acid using aqueous hydrobromic acid.

Advantages :

- Direct introduction of the carboxylic acid precursor (ester) at position 2.

- High regioselectivity for methyl and trifluoromethyl groups at positions 7 and 4, respectively.

Functional Group Transformations

Oxidation of Methyl Groups

While less common, oxidation of a 2-methylquinoline to 2-carboxylic acid is feasible under harsh conditions:

- Substrate : 7-methyl-4-trifluoromethyl-2-methylquinoline.

- Conditions : Treat with KMnO₄ in H₂SO₄ at 100°C for 12 h.

Challenge : Over-oxidation may degrade the trifluoromethyl group, necessitating protective strategies.

Comparative Analysis of Synthetic Routes

Regiochemical Considerations and Byproduct Mitigation

Substituent Positioning

Byproduct Formation

- 4-Oxo-tetrahydroquinolines : Generated in Skraup-type reactions; suppressed using POCl₃/I₂, which promotes aromatization.

- Halogenation Side Reactions : Minimized by controlling iodine stoichiometry during cyclization.

Industrial-Scale Adaptations

Solvent and Catalyst Optimization

Cost-Effective Precursors

- β-Anilinopropanoic Acids : Synthesized via Michael addition of acrylic acid to substituted anilines, achieving 85% yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Quinolinecarboxylic Acid Derivatives

Substituent Position and Electronic Effects

6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxylic Acid (CAS 596845-42-0)

- Structure : Differs from the target compound by a fluoro substituent at position 6 instead of a methyl group at position 7 .

- Molecular Weight : 259.16 g/mol (vs. 271.20 g/mol for the target).

- Implications: The electron-withdrawing fluorine at position 6 may reduce electron density in the quinoline ring compared to the electron-donating methyl group at position 5. This could influence binding affinity to enzymes or receptors, such as fibroblast growth factor receptors (FGFRs), which are known targets for quinoline derivatives .

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic Acid (CAS 863185-10-8)

- Structure : Features a chloro substituent at position 7 , a methyl group at position 8, and a 4-propoxyphenyl group at position 2 .

- Molecular Weight : 355.81 g/mol.

- Implications : The chloro substituent increases molecular weight and lipophilicity compared to the target compound’s methyl group. The bulky 4-propoxyphenyl group at position 2 may sterically hinder interactions with hydrophobic binding pockets.

Functional Group Variations

4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Derivatives

- Structure : Substituted with a rigid adamantane group at position 4 and a 4-fluorophenyl group at position 2 .

- Activity : These compounds exhibit potent antituberculosis activity, attributed to the adamantane group’s ability to penetrate lipid-rich bacterial membranes.

- Comparison : The trifluoromethyl group in the target compound may offer similar membrane permeability but with reduced steric bulk compared to adamantane.

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic Acid (CAS 618393-27-4)

- Structure : Contains a chloro group at position 6 and a trifluoromethylphenyl-furan substituent at position 2 .

- Molecular Weight : 417.77 g/mol.

- However, the larger size could reduce solubility compared to the target compound.

NSC 368390 (DuP-785)

- Structure: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt .

- Activity: Demonstrates broad-spectrum antitumor activity, particularly against colon carcinomas (e.g., 98% inhibition of DLD-2 tumor growth at 25 mg/kg).

- Comparison : While NSC 368390’s biphenyl group enhances water solubility (via the sodium salt), the target compound’s trifluoromethyl group may improve blood-brain barrier penetration. Both compounds share a carboxylic acid group, which is critical for ionic interactions in biological systems.

Physicochemical Properties

Biological Activity

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings related to its biological activity, including mechanisms of action, case studies, and research data.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against a range of pathogens, making it a candidate for further development in antibiotic therapies.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Specifically, it has been tested against pancreatic cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- DNA Intercalation : Similar to other quinoline derivatives, it is hypothesized that this compound can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values reported were approximately 0.051 µM and 0.066 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : The compound's antimicrobial efficacy was evaluated against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Tables

The following table summarizes the biological activity data for this compound:

Q & A

Basic: What are the established synthetic routes for 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves cyclization reactions and functional group modifications. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) are used to introduce formyl or acetyl groups at the 3-position of quinoline precursors, followed by carboxylation at the 2-position . Key intermediates include 2-chloro-3-formylquinoline derivatives, which undergo nucleophilic substitution with methyl and trifluoromethyl groups. A critical step is the hydrolysis of esters to yield the carboxylic acid moiety, as seen in analogous quinoline syntheses .

Advanced: How can researchers address discrepancies in reaction yields during the synthesis of derivatives under varying conditions?

Methodological Answer:

Yield inconsistencies often arise from competing side reactions (e.g., overhalogenation or incomplete cyclization). Strategies include:

- Optimizing solvent systems : Polar aprotic solvents like DMF improve reagent solubility and reduce byproducts .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of trifluoromethyl intermediates, while higher temperatures (80–100°C) accelerate cyclization .

- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cross-coupling steps .

Data reconciliation involves comparative HPLC analysis of reaction mixtures under controlled variables .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify methyl ( ppm) and trifluoromethyl ( ppm for F) groups. Aromatic protons in the quinoline ring appear as multiplets between ppm .

- FT-IR : Carboxylic acid O-H stretch ( cm), C=O ( cm), and C-F ( cm) confirm functional groups .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 285.07 for CHFNO) .

Advanced: How do structural modifications at the 2- and 3-positions affect antimicrobial activity?

Methodological Answer:

- 2-Position substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -CF) enhances bacterial membrane penetration, as seen in fluoroquinolone analogs .

- 3-Position modifications : Hydroxyl or methoxy groups improve binding to DNA gyrase, with methoxy derivatives showing 2–4× higher MIC values against E. coli compared to hydroxyl analogs .

- SAR studies : Methyl groups at the 7-position (as in the target compound) reduce cytotoxicity while maintaining potency against Gram-negative pathogens .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .

Advanced: What computational approaches predict the binding affinity of derivatives to bacterial targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina simulates interactions with DNA gyrase (PDB: 1KZN). Derivatives with 7-methyl-4-CF groups show stronger hydrogen bonds with Ser84 and Asp88 residues .

- QSAR models : Hammett constants (σ) for substituents correlate with inhibitory activity (), guiding rational design .

- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes; compounds with trifluoromethyl groups exhibit lower RMSD values ( Å) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Antibacterial agents : Acts as a precursor for fluoroquinolone analogs targeting DNA gyrase .

- Anticancer research : Derivatives inhibit topoisomerase II, with IC values <10 μM in HeLa cells .

- Antioxidant studies : Quinoline-4-carboxylic acids scavenge ROS (e.g., IC ~25 μM against DPPH radicals) .

Advanced: How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., t >4 h for active derivatives) and tissue distribution via LC-MS/MS .

- Metabolite identification : CYP450-mediated oxidation of the methyl group can reduce efficacy; blocking metabolism with deuterated analogs improves in vivo activity .

- Dose optimization : Adjust formulations (e.g., PEGylation) to enhance bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.